Ixazomib

Description

Properties

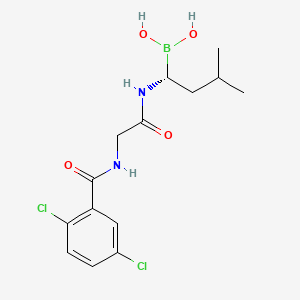

IUPAC Name |

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAYKZJJDUDWDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025662 | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072833-77-2 | |

| Record name | Ixazomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ixazomib in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ixazomib is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. This document provides a comprehensive overview of the molecular mechanisms underpinning the anti-myeloma activity of this compound. It delves into its primary pharmacological target, the subsequent effects on critical cellular signaling pathways, and its impact on the tumor microenvironment. This guide also presents a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the discussed pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.

Core Mechanism of Action: Proteasome Inhibition

This compound is a potent and reversible inhibitor of the 20S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition is central to its anti-neoplastic effects, particularly in multiple myeloma cells which are highly dependent on the proteasome for their survival and proliferation due to their high rate of immunoglobulin production.

This compound selectively targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] Inhibition of this activity leads to the accumulation of misfolded and unfolded proteins within the cell, triggering a state of cellular stress that ultimately culminates in apoptosis.[2]

Quantitative Data: Proteasome Inhibition

The inhibitory potency of this compound on the different catalytic subunits of the 20S proteasome has been quantified in vitro.

| Proteasome Subunit | IC50 (nmol/L) |

| β5 (Chymotrypsin-like) | 3.4[1] |

| β1 (Caspase-like) | 31[1] |

| β2 (Trypsin-like) | 3500[1] |

Downstream Signaling Pathways

The inhibition of the proteasome by this compound instigates a cascade of events that disrupt key signaling pathways essential for myeloma cell survival and proliferation. The two most prominent pathways affected are the Unfolded Protein Response (UPR) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The Unfolded Protein Response (UPR)

The accumulation of unfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress, which in turn activates the UPR. The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. The three main branches of the UPR are mediated by the sensor proteins PERK, IRE1α, and ATF6.[3] this compound treatment has been shown to activate all three branches of the UPR in multiple myeloma cells, leading to the induction of pro-apoptotic factors such as CHOP.[4][5]

The NF-κB Signaling Pathway

The NF-κB pathway is constitutively active in multiple myeloma cells and plays a crucial role in their survival, proliferation, and drug resistance. Proteasome inhibitors block the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.[6]

Impact on the Tumor Microenvironment

This compound not only has direct effects on multiple myeloma cells but also modulates the bone marrow microenvironment, which is crucial for tumor growth and survival. By inhibiting the proteasome, this compound can suppress the secretion of various cytokines and growth factors by both myeloma cells and bone marrow stromal cells. This disruption of the supportive tumor microenvironment contributes to the overall anti-myeloma activity of the drug. Furthermore, proteasome inhibition has been shown to inhibit angiogenesis, a process essential for tumor growth and metastasis.[7]

Clinical Efficacy of this compound

The clinical efficacy of this compound, both as a single agent and in combination with other therapies, has been evaluated in numerous clinical trials. The following tables summarize key efficacy data from studies in newly diagnosed and relapsed/refractory multiple myeloma.

Efficacy in Newly Diagnosed Multiple Myeloma (NDMM)

| Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Very Good Partial Response (VGPR) or Better |

| Phase I/II | This compound + Lenalidomide + Dexamethasone | >90%[8] | - | - |

| Multi-center study | This compound-based regimens | 95.3%[9] | 29.5%[9] | 65.9%[9] |

| Meta-analysis | This compound + Lenalidomide + Dexamethasone | 90%[10] | 23%[10] | 39%[10] |

| Meta-analysis | This compound + Cyclophosphamide + Dexamethasone | 76%[10] | 12%[10] | 25%[10] |

| EMN10-UNITO (Phase II) | This compound + Cyclophosphamide + Dexamethasone | - | - | - |

| EMN10-UNITO (Phase II) | This compound + Thalidomide + Dexamethasone | - | - | - |

Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)

| Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| TOURMALINE-MM1 (Phase III) | This compound + Lenalidomide + Dexamethasone | 78.3%[11] | 20.6 months[11] |

| TOURMALINE-MM1 (Placebo arm) | Placebo + Lenalidomide + Dexamethasone | 71.5%[11] | 14.7 months[11] |

| Phase II | This compound (4 mg) + Dexamethasone | 31%[12] | 8.4 months (overall)[12] |

| Phase II | This compound (5.5 mg) + Dexamethasone | 54%[12] | - |

| REMIX study (Real-world) | This compound + Lenalidomide + Dexamethasone | 73.1%[13] | 19.1 months[13] |

| Croatian Real-world study | This compound + Lenalidomide + Dexamethasone | 65.8%[14] | 15.4 months[14] |

| INSIGHT MM & Czech RMG | This compound + Lenalidomide + Dexamethasone | 73%[15] | 21.2 months[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Methodology:

-

Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., RPMI-8226, U266) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add the fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) to a final concentration of 20-50 µM.[16] For inhibitor controls, pre-incubate the lysate with a known proteasome inhibitor (e.g., MG132) before adding the substrate.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Normalize the activity to the protein concentration.

Western Blot Analysis of UPR Markers

This protocol details the detection of key UPR proteins by western blotting.

Methodology:

-

Sample Preparation: Prepare cell lysates from this compound-treated and control multiple myeloma cells as described in the proteasome activity assay protocol.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., anti-PERK, anti-phospho-PERK, anti-IRE1α, anti-ATF6, anti-CHOP, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This assay is used to assess the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and control multiple myeloma cells using a nuclear extraction kit or a standard protocol.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).[17]

-

Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For supershift assays, pre-incubate the nuclear extract with an antibody specific to an NF-κB subunit (e.g., anti-p65) before adding the probe.[18]

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

Conclusion

This compound exerts its potent anti-myeloma effects through the targeted inhibition of the β5 subunit of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, triggering ER stress and the unfolded protein response, and inhibiting the pro-survival NF-κB signaling pathway. These direct cellular effects are further augmented by the disruption of the supportive tumor microenvironment. The extensive preclinical and clinical data, coupled with the detailed understanding of its molecular mechanisms of action, solidify the role of this compound as a cornerstone in the therapeutic armamentarium against multiple myeloma. This in-depth guide provides a foundational resource for researchers and drug development professionals seeking to further explore and leverage the therapeutic potential of proteasome inhibition in oncology.

References

- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasomal Inhibition by this compound Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crosstalk between endoplasmic reticulum stress and oxidative stress: a dynamic duo in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. This compound-based frontline therapy in patients with newly diagnosed multiple myeloma in real-life practice showed comparable efficacy and safety profile with those reported in clinical trial: a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. Outcomes of this compound Treatment in Relapsed and Refractory Multiple Myeloma: Insights from Croatian Cooperative Group for Hematologic Diseases (KROHEM) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. NF-κB p65 dimerization and DNA-binding is important for inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis of Ixazomib Citrate: A Technical Guide to the Activation of an Oral Proteasome Inhibator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ixazomib citrate (Ninlaro®) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. As a prodrug, its efficacy is contingent upon its conversion to the biologically active form, this compound. This technical guide provides an in-depth analysis of the hydrolysis process that facilitates this activation. It details the underlying chemistry, pharmacokinetic parameters, and the mechanism of action of the active moiety. Furthermore, this document outlines experimental protocols for studying the stability and hydrolysis of this compound citrate and presents key signaling pathways affected by the active compound through detailed visualizations.

Introduction: The Prodrug Strategy

This compound citrate is a citrate ester of the dipeptidyl boronic acid, this compound.[1] This formulation as a stable citrate ester enhances the drug's stability and allows for oral administration.[1][2] Upon exposure to physiological conditions, such as in the gastrointestinal tract or plasma, this compound citrate undergoes rapid and complete hydrolysis to its active form, this compound (also referred to as MLN2238).[2][3][4][5][6] This conversion is crucial for its therapeutic activity, as the boronic acid moiety of this compound is essential for binding to and inhibiting the proteasome.[2]

The Chemistry of Activation: Hydrolysis

The activation of this compound citrate is a straightforward hydrolysis reaction. Under aqueous physiological conditions, the ester bond linking the this compound molecule to the citrate group is cleaved, yielding the active this compound boronic acid and citric acid.[2][5][7] This reaction is reported to be non-enzymatic and occurs rapidly across a pH range of 1.6 to 7.4.[5][6] The solid-state form of this compound citrate is relatively stable, whereas in solution, its decomposition is accelerated at higher pH levels and is sensitive to oxidants and light.[8][9] The primary degradation pathways for the active this compound molecule are oxidative deboronation and hydrolysis of the amide bond.[9]

Quantitative Analysis of this compound Activation and Pharmacokinetics

The efficiency of the hydrolysis and subsequent absorption and distribution of this compound are critical to its clinical utility. The following tables summarize key quantitative data related to its pharmacokinetic profile.

Table 1: Physicochemical and Hydrolytic Properties

| Parameter | Value | Reference(s) |

| Drug Substance | This compound Citrate (Prodrug) | [3] |

| Active Moiety | This compound (MLN2238) | [4] |

| Molecular Formula (Citrate) | C₂₀H₂₃BCl₂N₂O₉ | [3][10] |

| Molecular Weight (Citrate) | 517.12 g/mol | [3][10] |

| BCS Classification | Class 3 (High Solubility, Low Permeability) | [2][3] |

| Solubility (0.1N HCl, 37°C) | 0.61 mg/mL (as this compound) | [3][10] |

| Hydrolysis Condition | Physiological (aqueous solutions or plasma) | [2][4] |

| Hydrolysis Rate | Rapid and Complete | [5][6] |

Table 2: Human Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | [2][3][11][12] |

| Mean Absolute Oral Bioavailability (F) | 58% | [3][10][11][13] |

| Steady-State Volume of Distribution (Vd) | 543 L | [10][11][14] |

| Plasma Protein Binding | 99% | [3][11] |

| Terminal Half-Life (t₁/₂) | 9.5 days | [2][10][12] |

| Systemic Clearance (CL) | 1.86 - 1.9 L/h | [2][12] |

| Accumulation Ratio (weekly dosing) | ~2.0 | [2][13] |

| Effect of High-Fat Meal | ↓ AUC by 28%, ↓ Cₘₐₓ by 69% | [2][3][11][13] |

| Major Clearance Mechanism | Metabolism (CYP and non-CYP mediated) | [2][11][12] |

| Excretion | ~62% in urine, ~22% in feces (as metabolites) | [5][12][13] |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Using UHPLC-UV

This protocol is based on methodologies for studying the stability of this compound in solution.[9]

Objective: To assess the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and identify major degradation products.

Materials:

-

This compound citrate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (ACS grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

UHPLC system with a PDA/UV detector

-

High-Resolution Mass Spectrometer (HRMS) for peak identification

-

C18 column (e.g., Waters SymmetryShield RP18 or equivalent)

-

pH meter

-

Photostability chamber

-

Water bath/oven

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound citrate in a suitable diluent (e.g., a mixture of methanol and water). From this, prepare working standard solutions at a concentration of approximately 50-100 µg/mL.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at 70°C for a specified duration (e.g., 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature. Monitor the reaction and neutralize the solution at a predetermined time point.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the drug solution to heat (e.g., 70°C) for 24 hours. For solid-state analysis, heat the this compound citrate powder.

-

Photolytic Degradation: Expose the drug solution and solid drug substance to UV light (as per ICH Q1B guidelines).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water:Acetonitrile:Formic Acid (e.g., 715:285:1, v/v/v)

-

Mobile Phase B: Methanol:Water:Formic Acid (e.g., 800:200:1, v/v/v)

-

Elution: Gradient elution

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 284 nm

-

Injection Volume: 5 µL

-

-

Analysis:

-

Inject the stressed samples into the UHPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent drug peak.

-

Calculate the percentage of degradation.

-

Couple the UHPLC system to an HRMS to identify the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures.

-

Visualizing the Process and Mechanism

Hydrolysis and Activation Workflow

The following diagram illustrates the conversion of the prodrug, this compound citrate, into its active form, this compound, upon administration.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. An evidence-based review of this compound citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The UHPLC-UV method applied for the forced degradation study of this compound and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. iris.unito.it [iris.unito.it]

- 13. Population Pharmacokinetic Analysis of this compound, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Selective Inhibition of Proteasome Subunits by Ixazomib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma.[1][2] As a reversible inhibitor, its efficacy is intrinsically linked to its specific interactions with the catalytic subunits of the 26S proteasome.[3][4] This technical guide provides an in-depth analysis of this compound's specificity for the β5, β1, and β2 proteasome subunits, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

The 26S proteasome is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis.[5] Its catalytic core, the 20S proteasome, houses three distinct proteolytic activities mediated by its β-subunits: the chymotrypsin-like (CT-L) activity of the β5 subunit, the caspase-like (C-L) activity of the β1 subunit, and the trypsin-like (T-L) activity of the β2 subunit.[4] The targeted inhibition of these subunits disrupts protein degradation, leading to an accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis in cancerous cells.

Quantitative Analysis of this compound's Subunit Specificity

This compound exhibits a pronounced selectivity for the β5 subunit of the proteasome. In cell-free assays, its inhibitory potency against the chymotrypsin-like activity is significantly higher than for the caspase-like and trypsin-like activities.[3][4][6] This preferential binding is a key characteristic of its mechanism of action. The half-maximal inhibitory concentrations (IC50) and the inhibition constant (Ki) from in vitro studies are summarized below.

| Proteasome Subunit | Proteolytic Activity | This compound IC50 (nM) | This compound Ki (nM) |

| β5 | Chymotrypsin-like | 3.4[3][4][6][7] | 0.93[6] |

| β1 | Caspase-like | 31[3][4][6] | Not Widely Reported |

| β2 | Trypsin-like | 3500[3][4][6] | Not Widely Reported |

Core Signaling Pathways

The Ubiquitin-Proteasome System (UPS)

The primary pathway targeted by this compound is the Ubiquitin-Proteasome System. This pathway is a highly regulated process for protein degradation. Proteins destined for degradation are tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases). The 26S proteasome recognizes and degrades these tagged proteins, recycling ubiquitin in the process. This compound's inhibition of the 20S catalytic core disrupts this cycle, leading to the accumulation of ubiquitinated proteins and cellular stress.

Caption: The Ubiquitin-Proteasome Pathway and the site of this compound's intervention.

The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical activation pathway involves the phosphorylation of IκB by the IκB kinase (IKK) complex, which signals for IκB's ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, this compound prevents IκB degradation, thereby suppressing the activation of the canonical NF-κB pathway.[8][9][10]

Caption: Inhibition of the canonical NF-κB pathway by this compound.

Experimental Protocols

The determination of this compound's subunit specificity relies on robust in vitro enzymatic assays. The following is a generalized protocol based on commonly used fluorometric methods.

Protocol: Determination of Proteasome Subunit Inhibition using a Fluorometric Assay

1. Objective: To quantify the inhibitory activity of this compound against the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits of the 20S proteasome.

2. Materials:

-

Purified 20S human proteasome

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Fluorogenic Substrates:

-

β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

-

β1 (Caspase-like): Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-7-Amino-4-methylcoumarin) or Z-nLPnLD-aminoluciferin

-

β2 (Trypsin-like): Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-7-Amino-4-methylcoumarin)

-

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

-

DMSO (for dissolving this compound and substrates)

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay.

-

Prepare stock solutions of each fluorogenic substrate in DMSO. Dilute the substrates in assay buffer to the desired final concentration (typically at or below the Km for each substrate).

-

Dilute the purified 20S proteasome in assay buffer to a final concentration that yields a linear increase in fluorescence over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as negative controls.

-

Add the diluted 20S proteasome solution to all wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.

-

-

Initiation and Measurement of Reaction:

-

Initiate the enzymatic reaction by adding the specific fluorogenic substrate for the subunit being assayed to all wells.

-

Immediately place the microplate in a pre-warmed fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the reaction rates to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow for Determining Subunit Specificity

The process of determining the subunit specificity of a proteasome inhibitor like this compound follows a logical workflow from reagent preparation to data analysis.

Caption: Workflow for determining the IC50 of this compound for proteasome subunits.

Conclusion

This compound's clinical success is underpinned by its specific and potent inhibition of the β5 subunit of the proteasome. This high degree of selectivity, as demonstrated by the quantitative data, minimizes off-target effects while effectively disrupting the ubiquitin-proteasome system in malignant cells. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of proteasome inhibitors and their precise mechanisms of action, which is crucial for the development of next-generation cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - the first oral proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubpbio.com [ubpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. NF-kB pathway overview | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Unraveling the Off-Target Landscape of Ixazomib in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib (Ninlaro®) is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. Its primary mechanism of action is the potent and reversible inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome.[1][2] This on-target activity leads to a disruption of the ubiquitin-proteasome system, causing an accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3] While the on-target effects of this compound are well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile, and for identifying potential new therapeutic applications or mechanisms of resistance.

This technical guide provides an in-depth overview of the current knowledge on the off-target effects of this compound in cancer cell lines. It summarizes available quantitative data, details relevant experimental protocols for off-target identification, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

While specific quantitative data on direct, non-proteasomal targets of this compound remain limited in publicly available literature, this section summarizes key on-target and cellular cytotoxicity data to provide a baseline for its biological activity.

Table 1: On-Target Inhibitory Activity of this compound

| Target | IC50 (nmol/L) | Assay Conditions | Reference |

| 20S Proteasome (β5 subunit) | 3.4 | In vitro | [2] |

| 20S Proteasome (β1 subunit) | 31 | In vitro | [1] |

| 20S Proteasome (β2 subunit) | 3500 | In vitro | [1] |

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/ED50 (nM) | Assay | Reference |

| Jurkat | T-cell Lymphoma | 38 | MTT Assay (72h) | [4] |

| Hut78 | T-cell Lymphoma | 52 | MTT Assay (72h) | [4] |

| HH | T-cell Lymphoma | 41 | MTT Assay (72h) | [4] |

| L540 | Hodgkin Lymphoma | 25 | MTT Assay (72h) | [4] |

| L1236 | Hodgkin Lymphoma | 60 | MTT Assay (72h) | [5] |

| L428 | Hodgkin Lymphoma | 117 | MTT Assay (72h) | [4] |

| RPMI-8226 | Multiple Myeloma | ~30 (for apoptosis) | Annexin V-FITC/PI | [6] |

| U-266 | Multiple Myeloma | ~20 (for apoptosis) | Annexin V-FITC/PI | [6] |

Potential Off-Target Mechanisms and Signaling Pathways

While direct, high-affinity off-targets of this compound have not been extensively documented, related research on other proteasome inhibitors and some preliminary findings with this compound suggest potential areas for off-target activity.

Serine Proteases

Studies on the first-generation proteasome inhibitor bortezomib have revealed off-target activity against several serine proteases. One study that included this compound showed that, like bortezomib and carfilzomib, it can inhibit the bacterial serine proteases ClpXP and LonP1, though specific IC50 values for this compound were not provided in the accessible literature.[7] This suggests that human serine proteases could also be potential off-targets.

Ubiquitin-Conjugating Enzymes

A recent study identified the ubiquitin-conjugating enzyme E2 (UBE2K) as a potential target of this compound in myeloma cells.[6][8] The study demonstrated that this compound treatment leads to a decrease in UBE2K expression, which in turn inhibits cell proliferation, blocks the cell cycle, and induces apoptosis.[6][8] However, it remains to be conclusively determined whether this is a direct binding interaction or a downstream consequence of proteasome inhibition.

Mitogen-Activated Protein Kinase (MAPK) Signaling

This compound has been shown to modulate MAPK signaling pathways in lymphoma cell lines. In T-cell lymphoma, it was observed to increase the phosphorylation of ERK and p38, while decreasing JNK phosphorylation.[5] In Hodgkin lymphoma, knockout of p38 increased the cytotoxic effect of this compound.[5] These effects are likely downstream consequences of the cellular stress induced by proteasome inhibition rather than direct off-target kinase inhibition.

Experimental Protocols for Off-Target Identification

Identifying the off-target interactions of a drug is a critical step in its development. The following are detailed methodologies for key experiments that can be employed to discover and validate the off-targets of this compound.

Thermal Proteome Profiling (TPP)

TPP is an unbiased method to identify direct and indirect drug targets by measuring changes in protein thermal stability upon ligand binding.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., MM.1S, HCT116) to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a specified concentration of this compound for a defined period (e.g., 1 hour).

2. Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Lyse cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) to remove insoluble debris.

3. Thermal Shift Assay:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

4. Protein Precipitation and Digestion:

-

Centrifuge the heated lysates to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Reduce, alkylate, and digest the proteins with trypsin overnight.

5. Isobaric Labeling and Mass Spectrometry:

-

Label the resulting peptides from each temperature point with tandem mass tags (TMT).

-

Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

-

Identify and quantify peptides and proteins.

-

Plot the relative protein abundance as a function of temperature to generate melting curves.

-

Compare the melting curves of proteins from vehicle- and this compound-treated samples to identify shifts in melting temperature (Tm), which indicate a binding event.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

ABPP uses chemical probes that covalently bind to the active site of enzymes to profile their activity in complex proteomes.

1. Cell Culture and Lysis:

-

Culture and harvest cancer cell lines as described for TPP.

-

Prepare a cell lysate in a buffer that preserves enzyme activity (e.g., Tris-buffered saline).

2. Competitive ABPP:

-

Pre-incubate aliquots of the cell lysate with a range of this compound concentrations for a specified time (e.g., 30 minutes) at room temperature.

-

Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorophore).

-

Allow the probe to react with the active serine hydrolases in the lysate.

3. Gel-Based Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes by in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of this compound indicates that it is competing with the probe for binding to a particular serine hydrolase.

4. Mass Spectrometry-Based Analysis (for target identification):

-

If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.

-

Digest the enriched proteins with trypsin.

-

Identify the proteins by LC-MS/MS. Quantitative comparison of peptide abundances between vehicle- and this compound-treated samples will reveal the off-targets.

Visualizations: Signaling Pathways and Experimental Workflows

On-Target Signaling Pathways of this compound

References

- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasomal Inhibition by this compound Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits myeloma cell proliferation by targeting UBE2K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ixazomib-Induced Apoptosis Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the molecular signaling cascades initiated by Ixazomib, a second-generation, orally bioavailable proteasome inhibitor, to induce apoptosis in cancer cells. By elucidating these pathways, we aim to provide a comprehensive resource for researchers engaged in oncology drug discovery and development.

Core Mechanism of Action

This compound is a selective and reversible inhibitor of the 20S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1] It preferentially binds to the β5 chymotrypsin-like subunit of the proteasome.[1][2] In malignant cells, particularly those like multiple myeloma which produce large quantities of proteins, the ubiquitin-proteasome system is essential for maintaining protein homeostasis and cell survival.[3][4] Inhibition of the proteasome by this compound disrupts this process, leading to the accumulation of misfolded and regulatory proteins.[3][4] This accumulation triggers several pro-apoptotic signaling pathways, culminating in programmed cell death.[3][5]

Key Signaling Cascades in this compound-Induced Apoptosis

This compound leverages multiple, interconnected signaling pathways to induce apoptosis. The primary triggers are Endoplasmic Reticulum (ER) stress and the inhibition of the pro-survival NF-κB pathway. These events subsequently activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The accumulation of polyubiquitinated proteins following proteasome inhibition causes significant stress on the endoplasmic reticulum, activating the Unfolded Protein Response (UPR).[6] The UPR is a complex signaling network that initially attempts to restore homeostasis but triggers apoptosis if the stress is prolonged or severe.[7]

Key events in this pathway include:

-

Activation of UPR Sensors: this compound treatment leads to the activation of the three canonical ER stress sensors: PERK, IRE1α, and ATF6.[8]

-

PERK-eIF2α-ATF4-CHOP Axis: Activated PERK phosphorylates eIF2α, which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[6]

-

CHOP-Mediated Apoptosis: CHOP plays a central role in ER stress-induced apoptosis. It promotes the expression of Death Receptor 5 (DR5) and downregulates the anti-apoptotic protein Bcl-2.[8][9] Studies in colorectal cancer cells show that this compound-induced apoptosis is dependent on CHOP-mediated upregulation of DR5.[9][10]

The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[11] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis.[12]

-

IκBα Stabilization: The NF-κB transcription factor is normally held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for degrading phosphorylated IκBα, which frees NF-κB to translocate to the nucleus.[11]

-

Suppression of Pro-Survival Genes: By inhibiting the proteasome, this compound prevents the degradation of IκBα.[2][13] This traps NF-κB in the cytoplasm, blocking the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and c-IAPs.[11][14]

The extrinsic pathway is initiated by the binding of ligands to cell surface death receptors.

-

DR5 Upregulation: As mentioned, ER stress induced by this compound leads to the CHOP-dependent upregulation of Death Receptor 5 (DR5).[9][10]

-

Caspase-8 Activation: Increased DR5 expression sensitizes the cell to apoptosis. Upon ligand binding (such as TRAIL), DR5 recruits the adaptor protein FADD, which in turn recruits and activates pro-caspase-8.[9] Activated caspase-8 then directly cleaves and activates effector caspases like caspase-3, executing the apoptotic program.[2][9]

The intrinsic pathway is governed by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).

-

Regulation of Bcl-2 Family Proteins: Proteasome inhibition alters the balance of pro- and anti-apoptotic Bcl-2 family members. This compound can lead to the stabilization and accumulation of pro-apoptotic BH3-only proteins like NOXA and PUMA.[2][15] NOXA, for instance, neutralizes the anti-apoptotic protein Mcl-1.[16]

-

BAX/BAK Activation: The neutralization of anti-apoptotic Bcl-2 proteins allows the pro-apoptotic effector proteins BAX and BAK to oligomerize on the mitochondrial membrane, leading to MOMP.[15]

-

Caspase-9 Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[2] Activated caspase-9 proceeds to activate effector caspases like caspase-3.[2]

The c-Jun N-terminal kinase (JNK) pathway is activated by cellular stress, including ER stress.[17][18]

-

JNK Activation: The IRE1α branch of the UPR can recruit TRAF2, leading to the activation of the JNK cascade.[7]

-

Pro-Apoptotic Signaling: Activated JNK can promote apoptosis by phosphorylating and inactivating anti-apoptotic Bcl-2 family members or by phosphorylating and activating pro-apoptotic members.[19] Combining this compound with autophagy inhibitors has been shown to synergistically induce apoptosis through the activation of JNK.[17]

Visualizing the Signaling Network

The following diagrams illustrate the core signaling pathways and a typical experimental workflow for their investigation.

Caption: this compound-induced apoptosis signaling network.

Caption: Workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: Effect of this compound on Apoptosis and Cell Viability

| Cell Line | Concentration (μM) | Duration (h) | Effect | Reference |

|---|---|---|---|---|

| HCT116 (CRC) | 10 | 24 | Significant increase in apoptosis (flow cytometry) | [9] |

| DLD1 (CRC) | 10 | 24 | Significant increase in apoptosis (flow cytometry) | [9] |

| T-cell Lymphoma | 0-100 nM | 72 | Dose-dependent increase in cytotoxicity (MTT assay) | [20] |

| Hodgkin Lymphoma | 0-100 nM | 72 | Dose-dependent increase in cytotoxicity (MTT assay) | [20] |

| MM Cell Lines | Various | - | Concentration-dependent decrease in viability |[2][21] |

Table 2: Effect of this compound on Key Signaling Proteins

| Cell Line | Concentration | Duration | Protein Change | Reference |

|---|---|---|---|---|

| HCT116, DLD1 | 10 µM | 24 h | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8 | [9] |

| HCT116 | - | Time-dependent | ↑ Bip, ↑ p-PERK, ↑ e-IF2α, ↑ CHOP | [9] |

| Raji, Daudi | 100 nM | Time-dependent | ↑ Phosphorylated IκB-α | [13] |

| T-cell/Hodgkin | - | 24 h | ↑ Ubiquitinated proteins, ↑ Apoptotic markers |[20] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for investigating the this compound-induced apoptotic cascade.

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[20]

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

-

Principle: Uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) to quantify apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound (e.g., 10 μM for 24 hours) or vehicle control.[9]

-

Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

Principle: Separates proteins by size using gel electrophoresis and detects specific proteins using antibodies.

-

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, CHOP, p-IκBα) overnight at 4°C.[9][13]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

-

Principle: Measures the amount of a specific mRNA transcript in a sample to determine gene expression levels.

-

Protocol:

-

Treat cells with this compound as required.

-

Isolate total RNA from cells using a commercial kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using the cDNA, gene-specific primers (e.g., for DR5, CHOP), and a fluorescent dye (e.g., SYBR Green).[9]

-

Quantify the relative expression of the target gene, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

-

-

Principle: Identifies the binding sites of a specific protein (e.g., a transcription factor) on DNA.

-

Protocol:

-

Treat cells with this compound to induce the expression of the transcription factor of interest (e.g., CHOP).[9]

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein (e.g., anti-CHOP).

-

Reverse the cross-linking and purify the co-precipitated DNA.

-

Use PCR or qPCR with primers flanking the putative binding site on a target gene promoter (e.g., the DR5 promoter) to determine if the protein was bound to that region.[9]

-

Conclusion

This compound induces apoptosis through a multi-pronged attack on cancer cell homeostasis. Its primary action as a proteasome inhibitor instigates a cascade of events, most notably ER stress and the suppression of NF-κB survival signaling. These initial insults converge on the intrinsic and extrinsic apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death. A thorough understanding of these intricate signaling networks is paramount for optimizing the clinical application of this compound and for the rational design of novel combination therapies to overcome resistance and enhance anti-tumor efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]

- 4. HealthTree Foundation for Multiple Myeloma, this compound Treatment Details [healthtree.org]

- 5. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 6. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]

- 9. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 17. Targeting autophagy increases the efficacy of proteasome inhibitor treatment in multiple myeloma by induction of apoptosis and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. dovepress.com [dovepress.com]

Preclinical Evaluation of Ixazomib in Solid Tumors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the preclinical evaluation of Ixazomib, the first oral proteasome inhibitor, in various solid tumor models. It details the drug's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction

This compound (MLN9708) is a second-generation, orally bioavailable proteasome inhibitor. It is a citrate ester prodrug that rapidly hydrolyzes to its active form, MLN2238, under physiological conditions[1]. Approved by the FDA for the treatment of multiple myeloma in combination with lenalidomide and dexamethasone, its potential in solid tumors has been an area of intense preclinical investigation[2][3]. Unlike its predecessor, bortezomib, this compound's oral formulation and distinct pharmacokinetic profile, including a shorter proteasome dissociation half-life, may offer improved tissue penetration and a different safety profile, making it an attractive candidate for solid tumor applications[1][4]. Preclinical studies have demonstrated its antiproliferative activity across a range of tumor cell lines and potent antitumor effects in various xenograft models[4][5].

Mechanism of Action

The primary mechanism of action for this compound is the potent and reversible inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating processes like cell cycle progression, apoptosis, and signal transduction.

This compound selectively binds to the β5 subunit of the 20S proteasome, which harbors chymotrypsin-like proteolytic activity[6][7]. This inhibition prevents the degradation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors like p21, p27, and p53. The accumulation of these poly-ubiquitinated proteins disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, the activation of apoptotic pathways[5][8].

References

- 1. The potential of this compound, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Advanced Patient Information - Drugs.com [drugs.com]

- 3. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 study of this compound, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (this compound) in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

A Technical Guide to the Effects of Ixazomib on Angiogenesis and Osteoclastogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] Its primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity at the β5 subunit of the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent cancer cell apoptosis.[1][2][3] Beyond its direct cytotoxic effects on myeloma cells, this compound significantly modulates the bone marrow microenvironment. This guide provides an in-depth technical overview of the molecular mechanisms and cellular effects of this compound on two critical pathological processes in multiple myeloma: angiogenesis and osteoclastogenesis. We detail the underlying signaling pathways, present quantitative data from key studies, and provide standardized protocols for relevant in vitro assays.

The Effect of this compound on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of multiple myeloma progression, providing tumors with essential oxygen and nutrients. This compound has demonstrated significant anti-angiogenic properties by disrupting critical signaling cascades and the interaction between myeloma cells and the bone marrow microenvironment.[1][4]

Mechanism of Anti-Angiogenesis

This compound's anti-angiogenic activity is primarily a consequence of proteasome inhibition in both myeloma and endothelial cells. By preventing the degradation of regulatory proteins, this compound disrupts the signaling pathways that promote blood vessel formation.[4] In vivo studies have shown that this compound treatment can reduce the expression of key angiogenesis markers, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet Endothelial Cell Adhesion Molecule (PECAM-1/CD31).[1] The inhibition of the proteasome suppresses the secretion of pro-angiogenic cytokines and growth factors from cancer cells into the microenvironment, further contributing to the reduction in neovascularization.[4][5]

Signaling Pathway for this compound's Anti-Angiogenic Effect

References

- 1. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]

- 3. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 5. go.drugbank.com [go.drugbank.com]

In Vivo Pharmacodynamics of Ixazomib in Xenograft Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Ixazomib, a second-generation, orally bioavailable proteasome inhibitor, in various xenograft models. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in preclinical cancer research and drug development.

Introduction to this compound

This compound (MLN9708) is a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] Its oral administration and favorable pharmacokinetic profile have made it a significant therapeutic agent, particularly in the treatment of multiple myeloma.[2] This guide delves into the preclinical in vivo evidence that forms the basis of our understanding of this compound's anti-tumor activity and its effects on key cellular signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of a wide range of proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, triggering cellular stress and ultimately inducing apoptosis in cancer cells.[3] Two key pathways are significantly impacted by this compound's mechanism of action: the NF-κB signaling pathway and the Unfolded Protein Response (UPR).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. This compound's inhibition of the proteasome prevents the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[1]

References

The Core of Proteasome Inhibition: A Technical Guide to the Synthesis and Structure-Activity Relationship of Ixazomib Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and structure-activity relationships (SAR) of ixazomib analogues, a critical class of proteasome inhibitors used in the treatment of multiple myeloma. This compound, the first orally bioavailable proteasome inhibitor, has paved the way for the development of new analogues with improved efficacy, selectivity, and pharmacokinetic profiles. This document details the synthetic methodologies, experimental protocols for biological evaluation, and a comprehensive analysis of the quantitative data that underpins the SAR of these compounds.

Introduction to this compound and Proteasome Inhibition

This compound is a potent, selective, and reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of ubiquitinated proteins, playing a key role in cell cycle regulation, signal transduction, and apoptosis.[1][2] In malignant cells, particularly multiple myeloma cells which produce large quantities of immunoglobulins, the proteasome is essential for clearing misfolded or unfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, triggering the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][4] this compound's mechanism of action also involves the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[1]

The development of this compound analogues is driven by the need to overcome resistance mechanisms and improve upon the therapeutic window of existing proteasome inhibitors. By systematically modifying the chemical structure of the parent compound, researchers can probe the key interactions with the proteasome's active site and optimize the drug-like properties of these inhibitors.

Synthesis of this compound Analogues

The synthesis of dipeptidyl boronic acid analogues of this compound typically involves a multi-step sequence starting from α-amino acids. A general synthetic strategy is outlined below, followed by a representative experimental protocol.

General Synthetic Scheme

The synthesis generally begins with the protection of an α-amino acid, followed by coupling with a second amino acid or a glycine derivative. The resulting dipeptide is then coupled with a boronic acid pinanediol ester of an α-amino acid. The final step involves the deprotection of the boronic acid moiety. Variations in the P1, P2, and P3 positions of the peptide backbone are introduced by using different starting amino acids and acylating agents.

Representative Experimental Protocol: Synthesis of a Dipeptidyl Boronate Analogue

This protocol is a representative example for the synthesis of a dipeptidyl boronate analogue, adapted from published procedures.

Step 1: Synthesis of the Dipeptide

To a solution of Boc-protected L-leucine (1.0 eq) in dichloromethane (DCM), N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq) are added at 0 °C. The reaction mixture is stirred for 2 hours. The resulting solution is filtered and added to a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DCM. The reaction is stirred overnight at room temperature. The solvent is evaporated, and the residue is purified by column chromatography to yield the protected dipeptide.

Step 2: Saponification

The protected dipeptide (1.0 eq) is dissolved in a mixture of methanol and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to give the corresponding carboxylic acid.

Step 3: Coupling with Boronic Acid Ester

To a solution of the dipeptide carboxylic acid (1.0 eq) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are added at 0 °C. After 30 minutes, a solution of (R)-1-amino-3-methylbutylboronic acid pinanediol ester hydrochloride (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DMF is added. The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is purified by column chromatography.

Step 4: N-terminal Acylation

The Boc-protected tripeptide boronate (1.0 eq) is dissolved in DCM and treated with trifluoroacetic acid (TFA) for 1 hour. The solvent is evaporated, and the residue is dissolved in DCM. DIPEA (3.0 eq) and 2,5-dichlorobenzoyl chloride (1.2 eq) are added, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is washed with water and brine, dried, and concentrated.

Step 5: Deprotection of Boronic Acid

The protected boronate (1.0 eq) is dissolved in a mixture of methanol and hexane. Isobutylboronic acid (5.0 eq) and 1N HCl are added, and the mixture is stirred vigorously at room temperature for 24 hours. The layers are separated, and the methanol layer is concentrated. The residue is purified by preparative HPLC to afford the final this compound analogue.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogues are highly dependent on the nature of the substituents at the P1, P2, and P3 positions. The following tables summarize the quantitative SAR data from various studies.

20S Proteasome Inhibition

The inhibitory activity of the analogues is typically assessed against the purified human 20S proteasome, measuring the inhibition of the chymotrypsin-like (CT-L) activity.

| Compound | P3 Substituent | P2 Substituent | P1 Substituent | 20S Proteasome IC50 (nM) | Reference |

| This compound | 2,5-Dichlorobenzoyl | Glycine | L-Leucine | 3.4 | [1] |

| Analogue 1 | Pyrazinoyl | L-Alanine | L-Leucine | 1.92 | [5] |

| Analogue 2 | 3-Methylbutanoyl | L-Alanine | L-Leucine | 8.21 | [1] |

| Analogue 3 | 2-Quinoxalinylcarbonyl | L-Alanine | L-Leucine | 1.12 | [5] |

| Analogue 4 | Benzoyl | L-Phenylalanine | L-Leucine | 4.60 | [6] |

| Analogue 5 | Phenylacetyl | L-Phenylalanine | L-Leucine | 1.20 | [5] |

Key SAR Observations for Proteasome Inhibition:

-

P1 Position: A bulky hydrophobic side chain, such as leucine or phenylalanine, is generally preferred for optimal interaction with the S1 pocket of the β5 subunit.

-

P2 Position: Small, non-bulky amino acids like glycine or alanine are well-tolerated. Larger residues can decrease potency.

-

P3 Position: This position offers significant scope for modification. Aromatic and heteroaromatic groups, such as pyrazinoyl and 2-quinoxalinylcarbonyl, often lead to highly potent inhibitors.[5] The 2,5-dichlorobenzoyl group of this compound provides a good balance of potency and drug-like properties.

Cytotoxicity in Multiple Myeloma Cell Lines

The anti-proliferative activity of the analogues is evaluated in various multiple myeloma cell lines, such as RPMI-8226 and U266.

| Compound | RPMI-8226 IC50 (nM) | U266 IC50 (nM) | Reference |

| This compound | 8.99 | 6.75 | [1] |

| Analogue 1 | <10 | <10 | [7] |

| Analogue 2 | 8.99 | 6.75 | [1] |

| Analogue 3 | <10 | <10 | [7] |

| Analogue 4 | 10.18 | - | [8] |

| Analogue 5 | <10 | <10 | [7] |

Key SAR Observations for Cytotoxicity:

-

A strong correlation is generally observed between proteasome inhibition and cytotoxicity in multiple myeloma cell lines.

-

Analogues with potent 20S proteasome inhibitory activity typically exhibit high cytotoxicity against myeloma cells.

-

Cellular permeability and metabolic stability also play a crucial role in the overall anti-proliferative activity of the analogues.

Experimental Protocols for Biological Evaluation

20S Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified human 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Test compounds (this compound analogues) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound solution, and 25 µL of 20S proteasome solution (final concentration ~0.5 nM).

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 100 µL of Suc-LLVY-AMC substrate solution (final concentration ~10 µM) to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity every 2 minutes for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay in Multiple Myeloma Cell Lines

This assay determines the anti-proliferative effect of the this compound analogues on multiple myeloma cells using a colorimetric method (e.g., MTT or XTT assay).

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (this compound analogues) dissolved in DMSO

-

96-well clear microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm for MTT, 450 nm for XTT)

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-